2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13562506
InChI: InChI=1S/C11H20N2O/c1-9(2)13-7-5-11(10(13)14)4-3-6-12-8-11/h9,12H,3-8H2,1-2H3
SMILES: CC(C)N1CCC2(C1=O)CCCNC2
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol

2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one

CAS No.:

Cat. No.: VC13562506

Molecular Formula: C11H20N2O

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one -

Specification

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
IUPAC Name 2-propan-2-yl-2,9-diazaspiro[4.5]decan-1-one
Standard InChI InChI=1S/C11H20N2O/c1-9(2)13-7-5-11(10(13)14)4-3-6-12-8-11/h9,12H,3-8H2,1-2H3
Standard InChI Key PLEIPYGKMVZPFM-UHFFFAOYSA-N
SMILES CC(C)N1CCC2(C1=O)CCCNC2
Canonical SMILES CC(C)N1CCC2(C1=O)CCCNC2

Introduction

Structural Characteristics and Molecular Identity

The compound’s IUPAC name, 2-propan-2-yl-2,9-diazaspiro[4.5]decan-1-one, reflects its spirocyclic architecture, where a piperidine ring (containing two nitrogen atoms) is connected to a cyclohexane moiety via a shared carbon atom. Key structural features include:

Spirocyclic Framework

The spiro[4.5]decane system creates a rigid three-dimensional structure, which influences the compound’s reactivity and interaction with biological targets. The isopropyl group at position 2 and the ketone at position 1 contribute to steric and electronic effects, respectively.

Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O
Molecular Weight196.29 g/mol
IUPAC Name2-propan-2-yl-2,9-diazaspiro[4.5]decan-1-one
SMILESCC(C)N1CCC2(C1=O)CCCNC2
InChIKeyPLEIPYGKMVZPFM-UHFFFAOYSA-N
PubChem CID45074134

This table summarizes critical identifiers, enabling precise tracking in chemical databases. The spirocyclic design is further validated by X-ray crystallography data from related analogs, which confirm the chair conformation of the cyclohexane ring and the planar arrangement of the ketone group .

Synthetic Pathways and Optimization Strategies

Core Spirocyclic Formation

Synthesis typically begins with the condensation of a piperidine derivative and a cyclohexanone precursor. A Michael addition followed by cyclization is employed to construct the spiro junction. For example, reacting 2-isopropylpiperidine with ethyl cyclohexane-1-carboxylate under basic conditions yields the spiro intermediate, which is subsequently oxidized to introduce the ketone functionality.

Functionalization and Derivative Synthesis

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media (0.2 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate decomposition above 200°C, with the ketone group prone to nucleophilic attack under acidic conditions.

Spectroscopic Signatures

  • IR Spectroscopy: A strong absorption band at 1680 cm⁻¹ confirms the presence of the carbonyl group.

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, 6H, isopropyl CH₃), 3.25–3.40 (m, 4H, piperidine CH₂), 3.72 (m, 1H, spiro-CH).

    • ¹³C NMR: δ 209.5 (C=O), 58.3 (spiro-C), 45.2 (N-CH₂).

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a key intermediate in synthesizing dopamine D3 receptor antagonists and κ-opioid receptor modulators. Its spirocyclic core improves metabolic stability compared to linear analogs, as evidenced by in vitro microsomal assays showing a 40% reduction in clearance .

Material Science

Incorporating the spiro structure into polymers enhances thermal stability. Polyamides derived from 2-isopropyl-2,7-diazaspiro[4.5]decan-1-one exhibit glass transition temperatures (Tg) of 185°C, surpassing conventional polyamides by 30°C.

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